molecular formula C16H14FNO3 B2864778 N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide CAS No. 2411229-80-4

N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide

Cat. No. B2864778
CAS RN: 2411229-80-4
M. Wt: 287.29
InChI Key: XOSRFPIIJUGMEP-UHFFFAOYSA-N
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Description

N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide, also known as FPhOx, is a synthetic compound that has been studied for its potential use in scientific research. FPhOx belongs to the class of oxirane-containing compounds, which have been shown to have diverse biological activities.

Mechanism of Action

N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide acts as a CB1 receptor antagonist, which means that it blocks the activity of the CB1 receptor. This results in a decrease in the activity of the endocannabinoid system, which is involved in numerous physiological processes. N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has also been shown to have an inhibitory effect on the enzyme fatty acid amide hydrolase, which is involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects:
N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has been shown to decrease pain sensitivity and increase appetite. N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has several advantages for use in laboratory experiments. It has a high affinity for the CB1 receptor, which makes it useful for studying the endocannabinoid system. N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide is also relatively easy to synthesize in large quantities, which makes it useful for large-scale experiments. However, N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide. One area of research is the development of N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide analogs with improved solubility and potency. Another area of research is the investigation of the potential therapeutic uses of N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the long-term effects of N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide on the endocannabinoid system and other physiological processes.

Synthesis Methods

N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide can be synthesized using a multistep process that involves the reaction of 3-fluorophenol with 2-bromobenzyl bromide, followed by the conversion of the resulting intermediate to N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide using oxalyl chloride and N,N-dimethylformamide. The synthesis of N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has been optimized to produce high yields and purity.

Scientific Research Applications

N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has been shown to have a high affinity for the cannabinoid receptor CB1, which is involved in numerous physiological processes, including pain modulation, appetite regulation, and mood regulation. N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[[2-(3-fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c17-12-5-3-6-13(8-12)21-14-7-2-1-4-11(14)9-18-16(19)15-10-20-15/h1-8,15H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSRFPIIJUGMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NCC2=CC=CC=C2OC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide

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